4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a synthetic compound known for its diverse chemical structure and potential applications in scientific research, particularly in chemistry and medicinal chemistry. Its unique structure, featuring an imidazo[4,5-c]pyridine core, positions it as a subject of interest for researchers exploring new pharmacological activities and synthetic methodologies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been noted for their diverse biomedical applications
Mode of Action
It’s worth noting that benzylic compounds are known to be activated towards free radical attack . This suggests that the compound might interact with its targets through a radical mechanism, leading to changes in the target molecules.
Biochemical Pathways
The compound’s structure suggests it might be involved in radical reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the compound’s potential radical mechanism of action , it could potentially cause changes at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic synthesis
Industrial Production Methods: : Although large-scale production specifics might vary, the general industrial synthesis could involve the optimization of reaction conditions such as temperature, solvents, and catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo a variety of reactions including:
Oxidation: : Introduction of oxidizing agents like KMnO₄ or H₂O₂ can lead to the formation of various oxidized products.
Reduction: : Reducing agents such as NaBH₄ or LiAlH₄ can be used to reduce specific functional groups within the compound.
Substitution: : Electrophilic or nucleophilic substitutions can modify the benzyloxy or methoxy groups.
Common Reagents and Conditions: : Reactions often utilize common organic reagents under controlled conditions such as specific pH, temperature, and inert atmosphere to ensure desired outcomes.
Major Products: : The products depend on the reaction type but typically include derivatives with modified functional groups that can serve as intermediates in further synthesis.
Scientific Research Applications
4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has applications in:
Chemistry: : As a building block in organic synthesis and drug design.
Biology: : Potential use in biochemical studies to investigate molecular interactions.
Medicine: : Exploration as a candidate for new drugs due to its unique chemical structure.
Comparison with Similar Compounds
When compared to similar compounds, 4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid stands out due to:
Uniqueness: : Its specific arrangement of functional groups and the imidazo[4,5-c]pyridine core.
Similar Compounds: : Other compounds in this category might include imidazopyridines with different substituents, each with varying degrees of activity and applications.
This compound's unique structure and properties make it an exciting candidate for further exploration in various fields of science and industry.
Properties
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-8-7-14(9-18(17)28-11-13-5-3-2-4-6-13)19-20-15(22-12-23-20)10-16(24-19)21(25)26/h2-9,12,16,19,24H,10-11H2,1H3,(H,22,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTOQMHEGGOTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.